![molecular formula C11H11ClN2O B11885951 5-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11885951.png)
5-Chlorospiro[indoline-3,3'-pyrrolidin]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structure where an indoline and a pyrrolidinone ring are fused together. This compound is of significant interest in organic chemistry due to its potential biological activities and its presence in various natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one can be achieved through diastereodivergent synthesis using Lewis base (PCy3) or Brønsted base (K2CO3) catalysis. The reaction involves (3 + 2) cycloadditions, which allow for precise control over the configuration of the stereocenters . The reaction conditions typically include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under an inert atmosphere of dry argon .
Industrial Production Methods
While specific industrial production methods for 5-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one are not extensively documented, the principles of green chemistry, such as the use of biocompatible solvents and recyclable catalysts, are often applied to optimize the synthesis for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and other substitution reactions can be performed using reagents like N-bromosuccinimide or sulfuryl chloride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: N-bromosuccinimide, sulfuryl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to the modulation of various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,2’-pyrrolidin]-2-one: Similar structure but different substitution pattern.
Spiropyrans: Known for their photochromic properties and ability to switch between different isomeric forms.
Spirocyclic oxindoles: Feature a spirocyclic structure with an oxindole moiety.
Uniqueness
5-Chlorospiro[indoline-3,3’-pyrrolidin]-2-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. This compound’s ability to undergo diastereodivergent synthesis also sets it apart from other similar spirocyclic compounds .
Properties
Molecular Formula |
C11H11ClN2O |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
5-chlorospiro[1H-indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C11H11ClN2O/c12-7-1-2-9-8(5-7)11(10(15)14-9)3-4-13-6-11/h1-2,5,13H,3-4,6H2,(H,14,15) |
InChI Key |
QYYAWJGNECCZOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12C3=C(C=CC(=C3)Cl)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


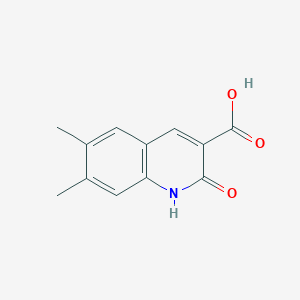
![4-Chloro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11885902.png)
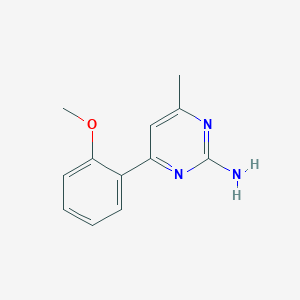

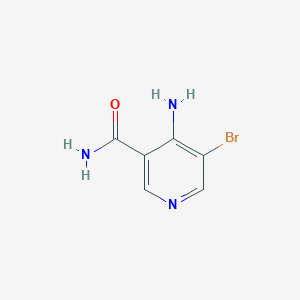

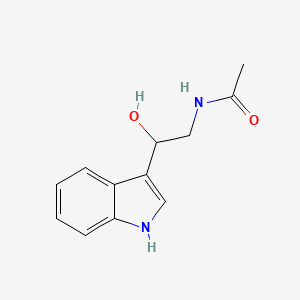
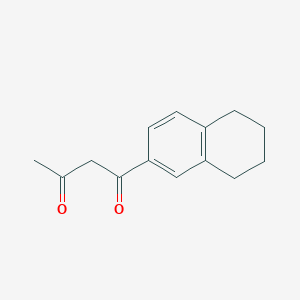




![7-Methyl-[1,3]dioxolo[4,5-g]isoquinoline-5,8-dione](/img/structure/B11885959.png)

